molecular formula C21H38IN B3060327 1-Hexadecylpyridin-1-ium iodide CAS No. 2349-55-5

1-Hexadecylpyridin-1-ium iodide

Cat. No.: B3060327
CAS No.: 2349-55-5
M. Wt: 431.4 g/mol
InChI Key: KQVYBYSUVFRMGE-UHFFFAOYSA-M
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Description

1-Hexadecylpyridin-1-ium iodide is a quaternary ammonium compound with a long alkyl chain attached to a pyridinium ring. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of chemistry and biology. It is often used as a surfactant and has shown potential in antimicrobial and anticancer activities .

Preparation Methods

The synthesis of 1-Hexadecylpyridin-1-ium iodide typically involves the alkylation of pyridine with a long-chain alkyl halide, such as hexadecyl iodide. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction scheme is as follows:

Pyridine+Hexadecyl Iodide1-Hexadecylpyridin-1-ium Iodide\text{Pyridine} + \text{Hexadecyl Iodide} \rightarrow \text{this compound} Pyridine+Hexadecyl Iodide→1-Hexadecylpyridin-1-ium Iodide

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Hexadecylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other anions, such as chloride or bromide, to form different salts.

    Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although these are less common for this specific compound.

    Hydrolysis: Under certain conditions, the compound can hydrolyze, leading to the breakdown of the pyridinium ring.

Common reagents used in these reactions include halides, oxidizing agents, and acids or bases, depending on the desired transformation .

Scientific Research Applications

1-Hexadecylpyridin-1-ium iodide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Hexadecylpyridin-1-ium iodide can be compared with other quaternary ammonium compounds, such as:

    Cetylpyridinium Chloride: Similar structure but with a chloride ion instead of iodide. It is widely used in mouthwashes and has strong antimicrobial properties.

    Benzalkonium Chloride: Another quaternary ammonium compound with a shorter alkyl chain. It is commonly used as a disinfectant and preservative.

The uniqueness of this compound lies in its specific alkyl chain length and iodide ion, which can influence its solubility, reactivity, and biological activity .

Properties

IUPAC Name

1-hexadecylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVYBYSUVFRMGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565393
Record name 1-Hexadecylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2349-55-5
Record name Cetylpyridinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETYLPYRIDINIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25QX3JT22D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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